molecular formula C4H7N B166230 Isobutyronitrile CAS No. 78-82-0

Isobutyronitrile

Cat. No. B166230
CAS RN: 78-82-0
M. Wt: 69.11 g/mol
InChI Key: LRDFRRGEGBBSRN-UHFFFAOYSA-N
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Description

Isobutyronitrile, often called isopropyl cyanide, is a highly toxic liquid with the aroma of almonds . It is a complex organic molecule that has recently been found in several meteorites arrived from space . The uniqueness of this chemical is due to the fact that it is the only one among the molecules arriving from the universe that has a branched, rather than straight, carbon backbone .


Synthesis Analysis

An early synthesis of the compound from isobutyl alcohol and ammonia was reported by Tohoru Hara and Shigeru Komatsu at Kyoto Imperial University in 1925 . Today, isobutyronitrile is generally made by passing isobutyl alcohol or isobutyraldehyde and ammonia over a suitable catalyst at high temperatures .


Molecular Structure Analysis

Isobutyronitrile (C3H7CN) contains a carbon atom bounded by a simple link to two methyl (-CH3) structures and to a cyano group (–CN). The cyano group is constituted by a triple link bond between one carbon and one nitrogen atom .


Chemical Reactions Analysis

Isobutyronitrile (2,2′-azobis (isobutyronitrile)), widely used for blowing agent and initiator, is a typical self-reactive material, being capable of undergoing runaway reaction due to its self-heating during storage or transportation .


Physical And Chemical Properties Analysis

Isobutyronitrile is a colorless liquid with an almond-like odor . It has a molecular weight of 69.1051 . It has a boiling point of 103.9°C and a melting point of -72°C . It is slightly soluble in water .

Scientific Research Applications

  • Polymerization Studies : IBN has been studied as a stable substitute for the 2-cyano-2-propyl radical originating from 2,2′-azobis(isobutyronitrile) in miniemulsion polymerization. It helps in understanding the behavior of radicals in this context. A study found partition coefficients for IBN in styrene/water and polystyrene/water systems, aiding in theoretical calculations for polymerization processes (Shang & Shan, 2012).

  • Microbial Utilization : IBN can be used as a carbon and nitrogen source under haloalkaline conditions by microbial communities. This has been observed in both soda lake sediments and soda soils, indicating its biodegradability and potential use in bioremediation (Sorokin et al., 2007).

  • Chemical Synthesis and Catalysis : The oxidative dehydrogenation of IBN to methacrylonitrile using iron phosphate as a catalyst has been studied, showing the conversion of IBN into useful chemical compounds (Muneyama et al., 1994). Additionally, IBN's role in the AIBN-catalyzed oxidative cleavage of gem-disubstituted alkenes with oxygen as an oxidant is highlighted, contributing to organic synthesis processes (Wang et al., 2014).

  • Structural and Radical Studies : Research on the molecule and radical structures of IBN has been conducted using DFT computations and EPR parameters, providing insights into its chemical properties (Dereli et al., 2017).

  • Thermal Decomposition and Safety Analysis : The thermal decomposition of AIBN, a related compound, has been studied extensively to understand its safety and stability, which is crucial for its handling and use in industrial processes (Kossoy et al., 2015).

Safety And Hazards

Isobutyronitrile is considered highly hazardous and full precautions should be taken to prevent skin contact or inhalation of vapor . It is highly flammable and toxic in contact with skin . It may cause damage to organs and is fatal if swallowed or if inhaled .

Future Directions

The discovery of this particular cyanide suggests that the complex molecules needed for life may have their origins in interstellar space . Recently, several patents mention isobutyronitrile as a cosolvent in battery electrolytes .

properties

IUPAC Name

2-methylpropanenitrile
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InChI

InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3
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InChI Key

LRDFRRGEGBBSRN-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C#N
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Molecular Formula

C4H7N
Record name ISOBUTYRONITRILE
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DSSTOX Substance ID

DTXSID5026461
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Molecular Weight

69.11 g/mol
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Physical Description

Isobutyronitrile appears as a clear colorless liquid. Flash point 47 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an almond-like odor; Note: Forms cyanide in the body; [NIOSH], Colorless liquid with an almond-like odor. [Note: Forms cyanide in the body.]
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Boiling Point

219 °F at 760 mmHg (EPA, 1998), 102 °C, 219 °F
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Flash Point

47 °F (EPA, 1998), 8 °C, 8 °C (46 °F) - closed cup, 47 °F (8 °C) - closed cup, 47 °F
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Solubility

Slight (NIOSH, 2023), Soluble in water, Slightly soluble in water, Very soluble in ethanol, ether, acetone and chloroform, Very soluble in alcohol, ether, Slight
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Density

0.733 to 0.7608 at 68 to 86 °F (EPA, 1998), 0.7704 g/cu m at 20 °C, 0.76
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Vapor Density

2.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.38 (Air = 1)
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Vapor Pressure

100 mmHg at 130 °F (NIOSH, 2023), 32.7 [mmHg], Vapor pressure = 100 mm Hg at 130 °F, 32.7 mm Hg at 25 °C, (130 °F): 100 mmHg
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Product Name

Isobutyronitrile

Color/Form

Colorless liquid

CAS RN

78-82-0
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Melting Point

-96.7 °F (EPA, 1998), -71.5 °C, -97 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyronitrile
Reactant of Route 2
Isobutyronitrile
Reactant of Route 3
Isobutyronitrile
Reactant of Route 4
Isobutyronitrile
Reactant of Route 5
Isobutyronitrile
Reactant of Route 6
Isobutyronitrile

Citations

For This Compound
32,400
Citations
Ö Dereli, Y Erdoğdu, A Levent… - … University Journal of …, 2017 - dergipark.org.tr
… Experimental EPR study of isobutyronitrile was performed [6], and four identical hydrogen … and radical structures of these properties for isobutyronitrile. Determination of the modelled …
Number of citations: 5 dergipark.org.tr
GS Hammond, JN Sen, CE Boozer - Journal of the American …, 1955 - ACS Publications
Radicals are produced in pairs by the thermal decomposition of azo-bis-isobutyronitrile (AIBN). It is shown that an appreciable fraction of these radicals react with each other before they …
Number of citations: 467 pubs.acs.org
AM Thiess, W Hey - Archiv für Toxikologie, 1969 - Springer
Isobutyronitrile and acetone cyanhydrine are closely related compounds from the group of aliphatic nitriles, and represent important intermediate products of the chemical industry. Both …
Number of citations: 10 link.springer.com
PF Gao, SH Liu, B Zhang, CR Cao, CM Shu - Journal of Loss Prevention in …, 2019 - Elsevier
A severe manufacturing accident involving 2,2′-azobis (isobutyronitrile) (AIBN) occurred in China on April 14, 2011, which created high-pressure gas release killing nine people and …
Number of citations: 27 www.sciencedirect.com
G Rong, D Liu, H Yan, J Chen, Y Zheng… - Advanced Synthesis …, 2015 - Wiley Online Library
… both an azo group and an isobutyronitrile unit, is a well-known … We envisioned that the N-isobutyronitrile motif could be … wide range of N-isobutyronitrile benzamides and other relevant …
Number of citations: 11 onlinelibrary.wiley.com
JC Bevington - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… The decomposition of aa'-azoisobutyronitrile in dilute solutions has been studied by estimating the tetramethylsuccinodinitrile and isobutyronitrile formed by combination and …
Number of citations: 41 pubs.rsc.org
LJ Johnston, P De Mayo, SK Wong - The Journal of Organic …, 1984 - ACS Publications
The generation of cyanopropyl radical pairs by the photolysis of azobis (isobutyronitrile)(AIBN) adsorbed on dry silica gel-benzene slurries has been investigated. The results require …
Number of citations: 22 pubs.acs.org
E Muneyama, A Kunishige, K Ohdan, M Ai - Applied Catalysis A: General, 1994 - Elsevier
The oxidative dehydrogenation of isobutyronitrile was studied using an iron phosphate with a P/Fe atomic ratio of 1.2 as the catalyst. The main products were methacrylonitrile, acetone, …
Number of citations: 23 www.sciencedirect.com
JF Coetzee, JL Hedrick - The Journal of Physical Chemistry, 1963 - ACS Publications
… evident in isobutyronitrile for profitable study. … isobutyronitrile by water in the solvation shell of cations should be detectable by an increase in the mobility of the cation. (5) Isobutyronitrile …
Number of citations: 36 pubs.acs.org
DY Sorokin, S van Pelt, TP Tourova… - Applied and …, 2007 - Am Soc Microbiol
The utilization of isobutyronitrile (iBN) as a C and N source under haloalkaline conditions by microbial communities from soda lake sediments and soda soils was studied. In both cases, …
Number of citations: 33 journals.asm.org

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